What are the chemical properties of Cyclotetrakis(1,4-butylene Terephthalate)?
What are the chemical properties of Cyclotetrakis(1,4-butylene Terephthalate)?
An In-Depth Technical Guide to the Chemical Properties of Cyclotetrakis(1,4-butylene Terephthalate)
Introduction
Cyclotetrakis(1,4-butylene terephthalate), a member of the cyclic butylene terephthalate (CBT) family of oligomers, represents a significant advancement in the field of polymer chemistry and materials science. Unlike traditional long-chain polymers, this macrocyclic compound exists as a discrete molecule that, under specific conditions, undergoes rapid ring-opening polymerization (ROP) to form high-molecular-weight poly(butylene terephthalate) (PBT).[1][2] This transformation from a low-viscosity, water-like melt to a high-performance engineering thermoplastic offers unique processing advantages, particularly in the manufacturing of advanced composites and complex molded parts.[3][4] This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of Cyclotetrakis(1,4-butylene terephthalate) for researchers, scientists, and professionals in materials and drug development.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of Cyclotetrakis(1,4-butylene terephthalate) define its behavior and potential applications. It is the tetramer of the repeating unit in PBT, consisting of four units of 1,4-butanediol and terephthalic acid joined in a cyclic structure.[5]
Core Data
A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | 3,8,15,20,27,32,39,44-Octaoxapentacyclo[44.2.2.210,13.222,25.234,37]hexapentaconta-10,11,12,22,23,24,34,35,36,46,48,49-dodecaene-2,9,14,21,26,33,38,45-octone | [5] |
| Synonyms | PBT Cyclic Tetramer, cCBT-T4 | [6] |
| CAS Number | 29278-72-6 | [5][6][][8][9] |
| Molecular Formula | C48H48O16 | [5][] |
| Molecular Weight | 880.9 g/mol | [5][][9] |
| Appearance | Solid Powder | [] |
| Melting Point | 244-246°C (for pure tetramer) | [] |
Note: Commercially available CBT resins are often a mixture of cyclic oligomers (dimer to heptamer), exhibiting a broader melting range of 120-190°C.[1][2][10]
Molecular Structure
The cyclic nature of the molecule, devoid of end groups, is a defining feature that distinguishes it from its linear polymer counterpart.
Caption: Chemical structure of Cyclotetrakis(1,4-butylene Terephthalate).
Solubility Profile
The solubility of Cyclotetrakis(1,4-butylene Terephthalate) is limited, a characteristic of many polyesters. This property is crucial for selecting appropriate solvents during analysis, purification, or processing.
-
Slightly Soluble: Acetonitrile, Chloroform.[]
-
Rationale: The molecule's large size and the presence of polar ester groups balanced by nonpolar aromatic and aliphatic segments lead to its limited solubility in common organic solvents. For analytical purposes like Size-Exclusion Chromatography (SEC), more aggressive and specialized solvent systems, such as a mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and chloroform, are often required, especially for the resulting high-molecular-weight polymer.[11]
Synthesis and Purification
Cyclic butylene terephthalate oligomers, including the tetramer, are typically produced via two main routes: as a byproduct of conventional PBT polycondensation or through intentional synthesis via cyclo-depolymerization of existing PBT.[1][12]
Synthetic Pathways
-
High-Dilution Polycondensation: This classical approach involves reacting terephthaloyl chloride with 1,4-butanediol under high-dilution conditions. The low concentration of reactants favors intramolecular cyclization over intermolecular polymerization, thereby promoting the formation of cyclic oligomers.
-
Cyclo-Depolymerization: This method involves heating high-molecular-weight PBT with a catalyst. The polymer chain undergoes backbiting reactions, leading to the formation of a thermodynamically stable mixture of cyclic oligomers. This is often a more efficient route for producing CBT on a larger scale.[1]
-
Ring-Closing Metathesis (RCM): While demonstrated for the cyclic trimer, this modern synthetic strategy offers a highly controlled route.[12][13] It involves synthesizing linear precursors with terminal alkene groups and then using a catalyst, such as a Grubbs' second-generation catalyst, to facilitate the ring-closing reaction.[12]
Caption: Conceptual workflow for synthesis via cyclo-depolymerization.
Core Chemical Reactivity: Ring-Opening Polymerization (ROP)
The most significant chemical property of Cyclotetrakis(1,4-butylene Terephthalate) is its ability to undergo catalyzed ring-opening polymerization (ROP). This reaction is the foundation of its use as a reactive thermoplastic resin.
Mechanism and Transformation
Upon heating above its melting point in the presence of a suitable catalyst (e.g., organotin or organotitanate compounds), the ester linkages within the macrocycle become susceptible to nucleophilic attack.[3] The catalyst activates the process, opening the ring and initiating a polymerization cascade. The opened rings then propagate by adding to other cyclic monomers, rapidly increasing the molecular weight to form linear PBT, often denoted as pCBT.[1][2]
A key advantage of this process is the dramatic change in viscosity. The molten CBT oligomer has a water-like viscosity (as low as 0.01-0.03 Pa·s), which allows for excellent impregnation of reinforcing fibers (like glass or carbon) in composite manufacturing.[1][4] As the ROP proceeds, the viscosity increases by several orders of magnitude, resulting in a solid, high-strength thermoplastic matrix.[3]
Caption: Simplified schematic of the Ring-Opening Polymerization process.
Analytical Characterization Protocols
A robust analytical workflow is essential to verify the identity of the cyclic oligomer and to characterize the resulting polymer after ROP.
Thermal Analysis (DSC & TGA)
-
Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), degree of crystallinity, and thermal stability.
-
Protocol (DSC):
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample from room temperature to 250°C at a rate of 20°C/min under a nitrogen atmosphere to eliminate thermal history.[3]
-
Hold at 250°C for 5 minutes.
-
Cool the sample to 25°C at a controlled rate (e.g., 10-20°C/min).[3]
-
Reheat the sample to 250°C at 20°C/min.
-
-
Causality & Interpretation: The first heating scan reveals the melting behavior of the as-received material, which may show multiple peaks for oligomer mixtures.[1] The cooling scan provides information on crystallization kinetics. The second heating scan provides the intrinsic melting point and crystallinity of the material after erasing its previous thermal history. TGA, performed by heating the sample at a steady rate (e.g., 20°C/min) in air or nitrogen to a high temperature (e.g., 800°C), determines the onset of thermal degradation.[3]
Spectroscopic Analysis (FTIR & NMR)
-
Objective: To confirm the chemical structure of the cyclic tetramer and monitor the progress of ROP.
-
Protocol (FTIR):
-
Acquire an FTIR spectrum of the initial CBT powder using an ATR (Attenuated Total Reflectance) accessory.
-
Induce polymerization of a sample and acquire spectra at various time intervals.
-
Monitor the characteristic vibrational bands: C=O stretching of the ester (~1715 cm⁻¹), C-O stretching (~1270 cm⁻¹), and aromatic C-H bands.
-
-
Causality & Interpretation: While FTIR is excellent for confirming the presence of key functional groups, NMR provides definitive structural elucidation. For NMR of the related cyclic trimer, deuterated chloroform (CDCl3) is used as the solvent.[12] Key peaks in ¹H NMR would correspond to the aromatic protons (~8.1 ppm) and the two types of methylene protons from the butanediol unit (~4.4 ppm and ~1.9 ppm).[12] During polymerization, significant changes in peak shape and chemical environment would be observed, but the fundamental peaks would remain.
Chromatographic and Mass Spectrometric Analysis (SEC & MALDI-TOF-MS)
-
Objective: To determine the molecular weight (MW) and molecular weight distribution (MWD) of the polymer (pCBT) formed after ROP.
-
Protocol (SEC):
-
Prepare a mobile phase, typically a mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and chloroform, as PBT has limited solubility.[11]
-
Dissolve a small, known concentration of the pCBT sample in the mobile phase.
-
Inject the solution into the SEC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene).
-
Use a series of narrow-MWD polystyrene standards for calibration.
-
-
Causality & Interpretation: SEC separates molecules based on their hydrodynamic volume. The elution time is inversely proportional to the molecular weight. This technique is crucial for quantifying the success of the polymerization reaction. MALDI-TOF-MS can be used offline to obtain absolute molecular masses and analyze end-group functionalities of the resulting polymer chains, providing more detailed information than SEC alone.[11]
Applications in Materials Science and Drug Development
The unique properties of Cyclotetrakis(1,4-butylene Terephthalate) make it a promising material for advanced applications.
-
Advanced Composites: Its extremely low melt viscosity allows for the fabrication of continuous fiber-reinforced thermoplastic composites with high fiber volumes, which is difficult to achieve with conventional high-viscosity thermoplastics.[3] These composites offer high strength, toughness, and impact resistance for aerospace and automotive applications.[3]
-
Biomedical Applications: As an innovative biocompatible and biodegradable polyester, it holds potential for medical uses.[] Its ability to be polymerized in-situ could be leveraged for creating tissue engineering scaffolds or as a component in drug delivery systems, though extensive research is still required to realize its full therapeutic potential.[]
Conclusion
Cyclotetrakis(1,4-butylene Terephthalate) is more than just a chemical curiosity; it is a reactive building block that bridges the gap between small molecules and high-performance polymers. Its defining chemical property—the capacity for rapid, catalyzed ring-opening polymerization—enables novel processing strategies for advanced materials. A thorough understanding of its physicochemical properties and the analytical techniques used for its characterization is paramount for harnessing its full potential in both industrial and biomedical fields.
References
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